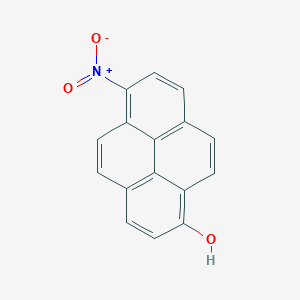

1-Pyrenol, 6-nitro-

Vue d'ensemble

Description

1-Pyrenol, 6-nitro-, also known as 6-nitrobenzo[a]pyrene, is a nitrated polycyclic aromatic hydrocarbon (PAH) that has been identified as an environmental pollutant. It is one of the nitro derivatives of benzo[a]pyrene, which are known for their mutagenic and carcinogenic properties. The presence of the nitro group in the compound is associated with its potential to cause DNA damage and induce mutations .

Synthesis Analysis

The synthesis of 6-nitrobenzo[a]pyrene can be achieved through the nitration of benzo[a]pyrene or its hydrogenated derivatives. One method involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene with sodium nitrate in trifluoroacetic acid and acetic anhydride, followed by dehydrogenation to yield 1-, 3-, and 6-nitrobenzo[a]pyrene . Another approach for generating nitro derivatives of PAHs is the reaction of azabenzo[a]pyrene with excess nitric acid to form nitro-azabenzo[a]pyrene N-oxides .

Molecular Structure Analysis

The molecular structure of 6-nitrobenzo[a]pyrene has been determined through crystallographic analysis. The nitro group is positioned at an angle of 69.5(1)° to the plane of the aromatic system. The carbon-carbon bond distances within the molecule range from 1.341(3) to 1.443(3) Å, indicating the presence of both aromatic and localized double bonds within the structure. The crystal structure is monoclinic with specific cell dimensions .

Chemical Reactions Analysis

6-Nitrobenzo[a]pyrene can undergo photochemical reactions to release nitric oxide (NO) under visible-light irradiation, which is accompanied by the formation of the 6-oxyBaP radical and further oxidized products such as BaP quinones . Additionally, the metabolism of 6-nitrobenzo[a]pyrene by rat liver microsomes leads to the formation of hydroxylated metabolites and quinones, which are more mutagenic than the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitrobenzo[a]pyrene are influenced by the presence of the nitro group. This group can affect the electron distribution within the molecule, potentially altering its reactivity and interactions with biological systems. The compound's mutagenicity has been demonstrated in various test systems, including Salmonella typhimurium and Chinese hamster ovary cells . The compound's environmental persistence and potential for bioaccumulation contribute to its significance as a pollutant .

Case Studies

Several studies have investigated the biological effects of 6-nitrobenzo[a]pyrene and related compounds. For instance, 6-nitrobenzo[a]pyrene was found to be less tumorigenic than its parent hydrocarbon benzo[a]pyrene when tested for tumor-initiating activity on mouse skin . In vitro studies have shown that 6-nitrobenzo[a]pyrene and its metabolites can bind to DNA, leading to the formation of DNA adducts and strand breakage . These findings underscore the importance of understanding the metabolic pathways and mutagenic potential of nitro-PAHs for assessing their health risks.

Applications De Recherche Scientifique

1. Environmental Pollution Studies

1-Pyrenol, 6-nitro- is significant in studies related to environmental pollution. For example, nitro derivatives of polynuclear aromatic hydrocarbons, such as 1-nitropyrene and 6-nitrobenzo(a)pyrene, are measured in various airborne and source particulate samples. Their concentrations appear to correlate with mutagenicity in the environment (Gibson, 1982).

2. Analyzing Metabolic Pathways

Research on 1-Pyrenol, 6-nitro- is crucial for understanding metabolic pathways in organisms. For instance, the metabolism of 1-nitro[U-4,5,9,10-14C]pyrene in rats revealed significant excretion of related metabolites in feces and urine, highlighting the metabolic pathways of such compounds (El-Bayoumy & Hecht, 1984).

3. Mutagenicity and Carcinogenicity Research

The study of 1-Pyrenol, 6-nitro- derivatives is essential in understanding their mutagenic and carcinogenic properties. For example, nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide were found to be potent direct-acting frameshift-type mutagens (Tokiwa et al., 1981).

4. Chemotherapy Research

In chemotherapy research, the use of 1-Pyrenol, 6-nitro- related compounds as chemosensors is explored. For example, 1-Nitronyl nitroxide pyrene has been investigated as an off–on fluorescent chemosensor for detecting metal ions like Cu2+ (Han et al., 2014).

5. Studies on Microbial Metabolism

1-Pyrenol, 6-nitro- and its derivatives are used in studies examining microbial metabolism. The anaerobic metabolism of these compounds by intestinal microflora was investigated to understand the extent of nitroreduction and the specificity of microflora nitroreductases (Richardson et al., 1988).

6. Atmospheric Chemistry Studies

Research involving 1-Pyrenol, 6-nitro- contributes to the understanding of atmospheric chemistry, such as the reactions of adsorbed pyrene with gaseous N2O5 under simulated atmospheric conditions, highlighting how nitro-PAHs like 1-nitropyrene can be formed in ambient air (Pitts et al., 1985).

Orientations Futures

Future research directions could involve exploring the potential applications of “1-Pyrenol, 6-nitro-” in materials, supramolecular and biological chemistry, given the valuable properties of its pyrene nucleus . Further studies could also focus on developing more efficient synthesis methods and investigating its safety and hazard profile.

Propriétés

IUPAC Name |

6-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-4-10-1-5-11-13(17(19)20)7-3-9-2-6-12(14)16(10)15(9)11/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVZUIFIVMZYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912987 | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenol, 6-nitro- | |

CAS RN |

1767-28-8, 92997-50-7 | |

| Record name | 6-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-ol, 6(or 8)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092997507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitropyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROPYRENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8PM9YHGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)